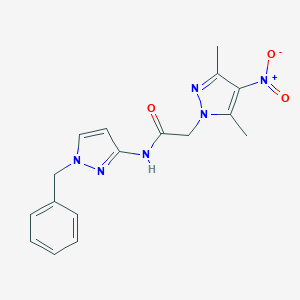![molecular formula C19H24N6O3 B279936 N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE](/img/structure/B279936.png)
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound characterized by its adamantyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the adamantyl-pyrazole core, followed by the introduction of the nitro-pyrazole moiety. Common reagents used in these reactions include adamantane, pyrazole, and nitro-pyrazole derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the pyrazole rings can interact with biological macromolecules. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(trifluoromethyl)phenyl]thiourea
Uniqueness
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its combination of adamantyl and nitro-pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N6O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C19H24N6O3/c26-18(2-3-23-12-16(11-20-23)25(27)28)21-17-1-4-24(22-17)19-8-13-5-14(9-19)7-15(6-13)10-19/h1,4,11-15H,2-3,5-10H2,(H,21,22,26) |
InChI Key |
WCQWQZOVJJNSML-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CCN5C=C(C=N5)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CCN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine](/img/structure/B279858.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B279861.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)
![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
